FAAH Inhibitor Potency: JNJ-1661010 Derivative vs. Non-Thiadiazole and 5-Amino Scaffolds
The 3-phenyl-1,2,4-thiadiazole-5-thiol scaffold is central to the highly potent FAAH inhibitor JNJ-1661010 (N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide). This derivative achieves an IC50 of 12 nM against human FAAH and 10 nM against rat FAAH, with >100-fold selectivity for FAAH-1 over FAAH-2 . This potency and selectivity profile is a direct result of derivatizing the 5-thiol position, which is not achievable with the 5-amino analog that lacks this reactive handle for constructing the piperazine-carboxamide linkage . In contrast, while the 5-amino analog (CAS 17467-15-1) is a known COX-2/5-LOX inhibitor, it shows no comparable FAAH activity, highlighting the functional divergence . Other 1,2,4-thiadiazole derivatives lacking this specific substitution pattern, such as sulfonamide-linked variants, primarily demonstrate micromolar antibacterial and antifungal activities (MIC values ≥20 μg/mL), underscoring the unique value of the 5-thiol in achieving nanomolar enzymatic inhibition [1].
| Evidence Dimension | Enzymatic Inhibitory Potency |
|---|---|
| Target Compound Data | JNJ-1661010 (derived from target compound scaffold): Human FAAH IC50 = 12 nM; Rat FAAH IC50 = 10 nM |
| Comparator Or Baseline | 5-Amino-3-phenyl-1,2,4-thiadiazole (CAS 17467-15-1): No FAAH activity reported; Sulfonamide-1,2,4-thiadiazole derivatives: Antibacterial MIC ≥ 20 μg/mL against B. subtilis |
| Quantified Difference | JNJ-1661010 is orders of magnitude more potent (nanomolar vs. micromolar) than other 1,2,4-thiadiazole classes in enzymatic assays. |
| Conditions | In vitro enzyme inhibition assays; FAAH expressed in CHO-K1 cells |
Why This Matters
This demonstrates that the 5-thiol position is essential for constructing high-affinity, selective inhibitors, a synthetic capability absent in the 5-amino analog.
- [1] Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents. Chemical and Pharmaceutical Bulletin, 58(2), 160-167. View Source
